4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline

Pharmacokinetics Oral absorption Metabolic stability

4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline (CAS 1304022-81-8) is a heterobifunctional aniline building block featuring a 3,5-difluoro substitution pattern and an N-cyclopropyl-piperazine moiety at the para position. This compound serves as a key intermediate or structural probe in CNS-targeted and kinase-focused drug discovery programs.

Molecular Formula C13H17F2N3
Molecular Weight 253.29 g/mol
Cat. No. B7869140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline
Molecular FormulaC13H17F2N3
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESC1CC1N2CCN(CC2)C3=C(C=C(C=C3F)N)F
InChIInChI=1S/C13H17F2N3/c14-11-7-9(16)8-12(15)13(11)18-5-3-17(4-6-18)10-1-2-10/h7-8,10H,1-6,16H2
InChIKeyWMTHLHKFJBTXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline: A specialized N-cyclopropyl-piperazine-aniline building block for medicinal chemistry


4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline (CAS 1304022-81-8) is a heterobifunctional aniline building block featuring a 3,5-difluoro substitution pattern and an N-cyclopropyl-piperazine moiety at the para position . This compound serves as a key intermediate or structural probe in CNS-targeted and kinase-focused drug discovery programs. The cyclopropylpiperazine motif is a well-established pharmacophore associated with enhanced metabolic stability and modulation of pharmacokinetic profiles compared to unsubstituted or N-alkyl piperazine analogs [1]. High-purity commercial supply (typically ≥98% by HPLC) is available for research procurement, enabling consistent SAR exploration and scale-up studies .

Why 4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline cannot be replaced by generic piperazine-anilines


Simple piperazine-aniline analogs (e.g., 3,5-difluoro-4-(piperazin-1-yl)aniline, CAS 1250140-44-3) lack the N-cyclopropyl substituent, which is known to significantly alter both target binding kinetics and metabolic fate [1]. In a class-level demonstration, a cyclopropylpiperazine-containing HIV-1 protease inhibitor exhibited a 5–10 fold improvement in oral absorption (Cmax=17 μM, AUC=64 μM·h) compared to its N-isopropyl and N-cyclopentyl counterparts [1]. Generic substitution would therefore risk: (i) loss of a key metabolic shield that reduces oxidative N-dealkylation, (ii) altered conformational preferences that affect target engagement, and (iii) invalidation of established structure-activity relationships in ongoing lead optimization programs.

Quantitative Differentiation Evidence for 4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline vs. Closest Analogs


Oral Pharmacokinetic Superiority Conferred by the Cyclopropylpiperazine Moiety: Cross-Class Evidence

Although direct in vivo PK data for 4-(4-cyclopropylpiperazin-1-yl)-3,5-difluoroaniline are not publicly available, class-level evidence from structurally analogous cycloalkylpiperazine-containing inhibitors demonstrates that the cyclopropyl group delivers substantially higher oral exposure than isopropyl or cyclopentyl replacements. In a dog PK study, inhibitor 13 bearing a cyclopropylpiperazine unit achieved a Cmax of 17 μM, a plasma half-life (t½) of 120 min, and an AUC of 64 μM·h, which represented a >5-fold improvement in Cmax and AUC compared to the isopropyl and cyclopentyl analogs in the same series [1]. This class-level inference strongly supports the selection of the cyclopropylpiperazine-substituted aniline building block over non-cyclopropyl analogs for lead series where oral bioavailability is a key optimization parameter.

Pharmacokinetics Oral absorption Metabolic stability Piperazine SAR

Verified Chemical Purity and Supply Consistency for Reproducible SAR Studies

Commercial suppliers report a standard purity of ≥98% for 4-(4-cyclopropylpiperazin-1-yl)-3,5-difluoroaniline (CAS 1304022-81-8), with batch-specific QC documentation (NMR, HPLC, GC) available upon procurement . This purity level is critical for generating reliable biological data in dose-response assays. In contrast, the unsubstituted analog 3,5-difluoro-4-(piperazin-1-yl)aniline (CAS 1250140-44-3) is frequently offered as the dihydrochloride salt, which introduces additional variability in stoichiometry and hygroscopicity that can compromise assay accuracy unless rigorously controlled . The free-base form of the target compound simplifies formulation and ensures batch-to-batch consistency.

Chemical purity Quality control Reproducibility Procurement

Enhanced Conformational Rigidity and Metabolic Shielding via N-Cyclopropyl Substitution

The N-cyclopropyl group on the piperazine ring introduces steric strain and reduces the electron density on the adjacent nitrogen, collectively hindering oxidative N-dealkylation by cytochrome P450 enzymes. In a class-level comparison of N-alkylpiperazine derivatives, the N-cyclopropyl analog exhibited an in vitro metabolic half-life in human liver microsomes that was 3- to 5-fold longer than the corresponding N-methyl and N-ethyl analogs [1]. This metabolic shielding is particularly valuable when the piperazine nitrogen is a primary site of metabolism. The target compound embeds this protective motif directly into the aniline building block, obviating the need for post-coupling derivatization that could compromise overall synthetic yield.

Metabolic stability Conformational analysis N-dealkylation Drug design

High-Impact Application Scenarios for 4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline Based on Quantitative Evidence


Lead Optimization of CNS-Penetrant Kinase Inhibitors Requiring High Oral Bioavailability

The cyclopropylpiperazine motif, as demonstrated in a related series, delivers >5-fold higher oral Cmax and AUC compared to isopropyl or cyclopentyl analogs [1]. This building block is therefore suited for the synthesis of CNS-targeted kinase inhibitor candidates (e.g., SYK or BTK inhibitors) where adequate brain exposure and oral bioavailability are critical. Researchers can incorporate this fragment early in the design phase to embed favorable PK properties, reducing the likelihood of late-stage attrition due to poor absorption.

Construction of Metabolically Stable PROTAC Linkers or E3 Ligase Ligands

The N-cyclopropyl group confers a 3- to 5-fold increase in microsomal half-life relative to N-methyl piperazine analogs [1]. In PROTAC design, metabolic stability of the linker region directly impacts the duration of target degradation. This compound can serve as a rigid, metabolically shielded piperazine-aniline linker module, improving the pharmacokinetic profile of heterobifunctional degraders without introducing additional chiral centers or synthetic complexity.

SAR Exploration of 5-HT1A or Sigma-1 Receptor Ligands with Reduced Metabolic Lability

Piperazine-aniline scaffolds are privileged structures in neuropsychiatric drug discovery. The cyclopropyl substitution on the piperazine ring is known to attenuate N-dealkylation, a common metabolic soft spot for arylpiperazines [1]. This compound enables systematic SAR studies where the N-cyclopropyl terminus is kept constant while exploring substituent effects on the aniline ring, ensuring that observed potency differences are not confounded by variable metabolic stability across analogs.

Reproducible in vitro Pharmacology Requiring High-Purity Free-Base Building Blocks

With a guaranteed purity of ≥98% and batch-specific QC documentation (NMR, HPLC, GC) , this compound supports rigorous dose-response studies where trace impurities or salt-form variability could skew IC50 determinations. The free-base form avoids the hygroscopicity and counterion interference associated with the dihydrochloride salt of the des-cyclopropyl analog, ensuring more accurate weighing and solution preparation.

Quote Request

Request a Quote for 4-(4-Cyclopropylpiperazin-1-yl)-3,5-difluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.